3-Amino-5,5-dimethyloxolan-2-one hydrochloride
CAS No.: 15722-67-5
Cat. No.: VC1964803
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15722-67-5 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | 3-amino-5,5-dimethyloxolan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-6(2)3-4(7)5(8)9-6;/h4H,3,7H2,1-2H3;1H |
| Standard InChI Key | JDRZWKRMDUPEIC-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(=O)O1)N)C.Cl |
| Canonical SMILES | CC1(CC(C(=O)O1)N)C.Cl |
Introduction
Chemical Identity and Structure
3-Amino-5,5-dimethyloxolan-2-one hydrochloride belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom. The compound features an amino group at the 3rd position and two methyl groups at the 5th position of the oxolane ring structure, with the addition of hydrochloric acid forming the hydrochloride salt.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 15722-67-5 |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | 3-amino-5,5-dimethyldihydro-2(3H)-furanone hydrochloride |
| Melting Point | 210-211°C |
| Physical Form | Powder |
The compound features a five-membered cyclic structure with an oxygen atom incorporated into the ring. The amino group (-NH2) at position 3 provides the compound with basic properties, while the carbonyl group adjacent to the ring oxygen creates a lactone functionality .
Molecular Identifiers and Digital Representations
Modern chemical databases and computational chemistry rely on standardized identifiers to uniquely represent molecular structures. The identifiers for 3-amino-5,5-dimethyloxolan-2-one hydrochloride are:
| Identifier Type | Value |
|---|---|
| InChI | 1S/C6H11NO2.ClH/c1-6(2)3-4(7)5(8)9-6;/h4H,3,7H2,1-2H3;1H |
| InChI Key | JDRZWKRMDUPEIC-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(=O)O1)N)C.Cl |
These identifiers enable unambiguous identification of the compound across different chemical databases and research platforms .
Physical and Chemical Properties
3-Amino-5,5-dimethyloxolan-2-one hydrochloride exists as a white to off-white crystalline powder with specific physicochemical properties that influence its behavior in various applications.
Physical Properties
The compound has a melting point of 210-211°C, indicating its thermal stability. As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form. The recommended storage temperature is 4°C to maintain stability over extended periods .
Spectroscopic Data
For the free base form (3-amino-5,5-dimethyloxolan-2-one), predicted collision cross-section data has been reported:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 130.08626 | 124.7 |
| [M+Na]+ | 152.06820 | 134.2 |
| [M+NH4]+ | 147.11280 | 134.2 |
| [M+K]+ | 168.04214 | 130.1 |
| [M-H]- | 128.07170 | 127.0 |
| [M+Na-2H]- | 150.05365 | 129.4 |
| [M]+ | 129.07843 | 126.6 |
| [M]- | 129.07953 | 126.6 |
This data is valuable for mass spectrometry-based identification and analysis of the compound in complex mixtures .
Synthesis and Preparation Methods
The synthesis of 3-amino-5,5-dimethyloxolan-2-one hydrochloride typically involves specific reaction pathways that ensure appropriate stereochemistry and functional group placement.
Laboratory Synthesis
The common laboratory synthesis pathway involves the reaction of a precursor oxolane compound with an amine source under controlled acidic conditions to introduce the amino group at the specific position. The hydrochloride salt is formed by adding hydrochloric acid to the reaction mixture, which results in protonation of the amino group.
A typical synthetic approach may involve:
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Preparation of 5,5-dimethyloxolan-2-one as a precursor
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Introduction of the amino group at position 3 through appropriate reactions
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Salt formation with hydrochloric acid under controlled conditions
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Purification steps including crystallization
Industrial Production
Industrial production methods generally mirror laboratory synthesis approaches but are optimized for higher yields, purity levels, and cost-effectiveness. These methods typically utilize:
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Continuous flow reactors for consistent reaction conditions
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Automated monitoring systems to optimize reaction parameters
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Scaled-up purification techniques like industrial crystallizers
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Quality control measures to ensure batch consistency
The industrial synthesis also takes into consideration factors such as raw material availability, cost-effectiveness, environmental impact, and scalability.
Chemical Reactivity and Reactions
The chemical behavior of 3-amino-5,5-dimethyloxolan-2-one hydrochloride is largely dictated by its functional groups: the amino group, the lactone functionality, and the dimethyl substitution.
Key Reaction Types
The compound can undergo various chemical transformations that are important for its use in synthetic chemistry:
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Amino Group Reactions: The primary amine functionality can participate in:
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Acylation reactions with acid anhydrides or acid chlorides
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Reductive amination with aldehydes or ketones
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Nucleophilic substitution reactions
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Lactone Ring Transformations:
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Ring-opening reactions under basic or acidic conditions
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Reduction to corresponding lactols
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Transesterification reactions
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Substitution Reactions:
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Reactions targeting the α-position to the carbonyl group
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Transformations of the dimethyl groups under harsh conditions
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These reaction pathways make the compound valuable as a building block in the synthesis of more complex molecules with potential biological activities.
Applications in Research and Industry
3-Amino-5,5-dimethyloxolan-2-one hydrochloride finds applications across multiple fields, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical synthesis due to its unique functional group arrangement. Its applications include:
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Building block for active pharmaceutical ingredients (APIs)
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Precursor in the synthesis of complex drug molecules
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Starting material for various heterocyclic compounds of medicinal interest
Medicinal Chemistry Research
In medicinal chemistry, this compound is valued for:
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Structure-activity relationship studies
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Development of novel therapeutic agents
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Preparation of compound libraries for high-throughput screening
Organic Synthesis
As a versatile building block in organic synthesis, the compound contributes to:
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Preparation of specialized lactam derivatives
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Synthesis of amino acid analogs
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Development of chiral auxiliaries
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Creation of structured molecular scaffolds
| Hazard Category | Designation |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H332, H335 |
| Hazard Descriptions | Causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation |
These hazard classifications indicate that appropriate safety measures should be implemented when handling this compound .
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash hands thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P312 | Call a POISON CENTER/doctor if you feel unwell |
| P332+P313 | If skin irritation occurs: Get medical advice/attention |
| P337+P313 | If eye irritation persists: Get medical advice/attention |
| P362 | Take off contaminated clothing |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
Following these precautions helps minimize risks associated with handling the compound .
Comparative Analysis with Related Compounds
Understanding the relationship between 3-amino-5,5-dimethyloxolan-2-one hydrochloride and structurally similar compounds provides valuable context for researchers.
Structural Analogs
Several compounds share structural similarities with 3-amino-5,5-dimethyloxolan-2-one hydrochloride but differ in specific aspects:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one | 160281-12-9 | C6H11NO2 | Has specific stereochemistry and methyl group at position 3 instead of amino group |
| 4,4-Dimethyloxolan-3-amine hydrochloride | 15833-88-2 | C6H14ClNO | Different position of amino group and dimethyl substitution |
| 3-Amino-5,5-dimethylhexanoic acid | 727971-57-5 | C8H17NO2 | Open-chain structure instead of cyclic oxolane |
| 5,5-dimethyloxolan-2-ol | 30414-37-0 | C6H12O2 | Hydroxyl group instead of amino group |
These structural variations result in different physical, chemical, and potentially biological properties .
Property Comparison
The differences in structural features translate to variations in physicochemical properties:
| Property | 3-Amino-5,5-dimethyloxolan-2-one HCl | 4,4-Dimethyloxolan-3-amine HCl | (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one |
|---|---|---|---|
| Molecular Weight | 165.62 g/mol | 151.63 g/mol | 129.16 g/mol |
| Functional Groups | Amino, lactone | Amino, ether | Amino, lactone |
| Position of Amino Group | Position 3 | Position 3 | Position 3 |
| Position of Dimethyl Groups | Position 5 | Position 4 | Positions 3 and 5 |
| Salt Form | Hydrochloride | Hydrochloride | Free base |
These differences affect solubility, reactivity patterns, and potential applications in synthesis and research .
Current Research and Future Directions
Current research involving 3-amino-5,5-dimethyloxolan-2-one hydrochloride continues to explore its potential in various scientific fields.
Emerging Applications
Recent research has expanded the application scope of this compound to include:
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Development of novel heterocyclic scaffolds for drug discovery
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Investigation as a component in specialized polymeric materials
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Exploration of its potential in catalysis applications
Future Research Directions
Several promising areas for future research include:
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Structure optimization for enhanced biological activity
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Development of stereoselective synthesis methods
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Investigation of novel reaction pathways for functionalization
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Exploration of applications in green chemistry
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Computational studies to predict reactivity and properties
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